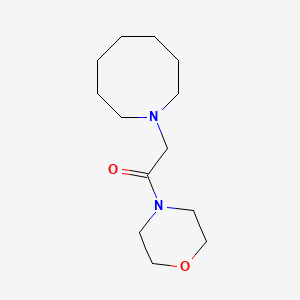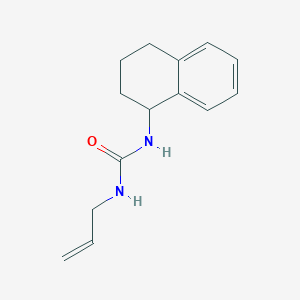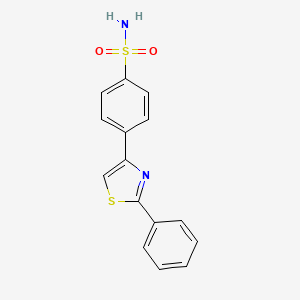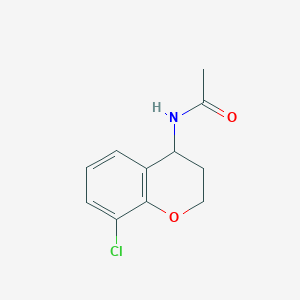
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole, commonly known as Azoxymethane (AOM), is a potent carcinogenic agent and is widely used in scientific research to induce colon cancer in experimental animals. AOM has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用机制
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole induces colon tumors by causing DNA damage and mutations in the colon epithelial cells. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is metabolized in the liver to form a reactive intermediate, which is then transported to the colon epithelial cells. The reactive intermediate damages the DNA in the colon epithelial cells, leading to mutations and the formation of preneoplastic lesions. These lesions can progress to colon tumors over time. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are characterized by mutations in the Apc gene, which is a tumor suppressor gene that regulates cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has been shown to have several biochemical and physiological effects in experimental animals. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole induces oxidative stress and inflammation in the colon epithelial cells, which can lead to DNA damage and mutations. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole also alters the expression of several genes involved in cell proliferation, apoptosis, and DNA repair. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are characterized by alterations in the expression of several genes involved in the Wnt signaling pathway, which regulates cell proliferation and differentiation.
实验室实验的优点和局限性
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is an excellent model for studying the molecular mechanisms of colon cancer development and for testing potential chemopreventive and therapeutic agents. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in animals closely resemble human colon tumors in terms of histopathology and molecular characteristics. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is also relatively easy to administer and has a high tumor induction rate. However, 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has several limitations for lab experiments. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors are highly variable in terms of tumor size, location, and number. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors also have a high degree of heterogeneity in terms of histopathology and molecular characteristics. Therefore, it is essential to carefully select the experimental animals and to use appropriate controls when using 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole in lab experiments.
未来方向
Several future directions can be explored in the field of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer research. One potential direction is to study the molecular mechanisms of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer development in more detail. This could involve identifying new genes and pathways involved in 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer and testing potential chemopreventive and therapeutic agents that target these pathways. Another potential direction is to develop new animal models of colon cancer that better resemble human colon cancer. This could involve using genetically engineered animals or combining 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole with other carcinogenic agents to induce more complex tumors. Finally, future research could focus on developing new imaging techniques to detect and monitor 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in real-time. This could improve the accuracy and efficiency of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon cancer research and could lead to the development of new diagnostic and therapeutic tools for colon cancer.
合成方法
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is synthesized by the reaction of formaldehyde with 3,5-dimethyl-1,2-dihydro-2-oxazole in the presence of sodium borohydride. The resulting product is then treated with hydrazine hydrate to yield 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole. The chemical structure of 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is shown below:
科学研究应用
4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is widely used in scientific research to induce colon cancer in experimental animals. It is a potent carcinogenic agent and has been shown to induce colon tumors in rats, mice, and hamsters. 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole-induced colon tumors in animals closely resemble human colon tumors in terms of histopathology and molecular characteristics. Therefore, 4-(Azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is considered an excellent model for studying the molecular mechanisms of colon cancer development and for testing potential chemopreventive and therapeutic agents.
属性
IUPAC Name |
4-(azocan-1-ylmethyl)-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-13(12(2)16-14-11)10-15-8-6-4-3-5-7-9-15/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNQEVSTMIFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
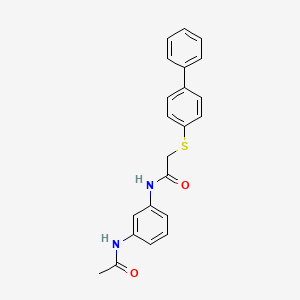
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
